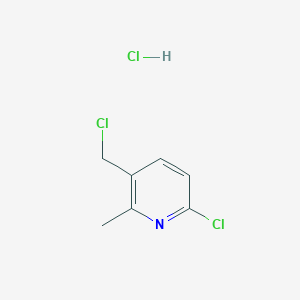
6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of chlorine and methyl groups attached to the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process begins with the chlorination of 2-methylpyridine to form 6-chloro-2-methylpyridine. This intermediate is then further chlorinated to introduce the chloromethyl group at the 3-position, resulting in the formation of 6-Chloro-3-(chloromethyl)-2-methylpyridine. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently.
化学反应分析
Types of Reactions
6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 6-chloro-3-(methyl)aminopyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of aminopyridine derivatives.
科学研究应用
6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
相似化合物的比较
Similar Compounds
6-Chloro-2-methylpyridine: Lacks the chloromethyl group, leading to different reactivity and applications.
3-Chloromethylpyridine: Similar structure but without the chlorine atom at the 6-position.
2-Methylpyridine: Basic structure without chlorine or chloromethyl groups.
Uniqueness
6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C7H8Cl3N |
|---|---|
分子量 |
212.5 g/mol |
IUPAC 名称 |
6-chloro-3-(chloromethyl)-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-6(4-8)2-3-7(9)10-5;/h2-3H,4H2,1H3;1H |
InChI 键 |
UEIZQWHNOMTFSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)Cl)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


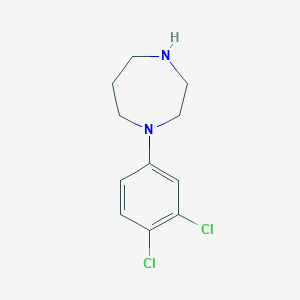
![Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12317208.png)
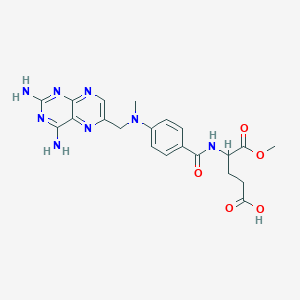
![5,7-Dihydroxy-3-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12317220.png)
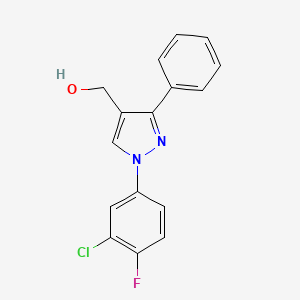
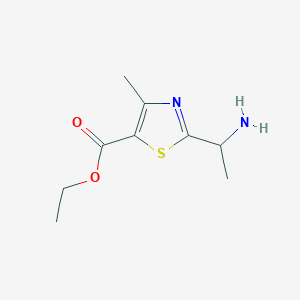
![4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12317230.png)
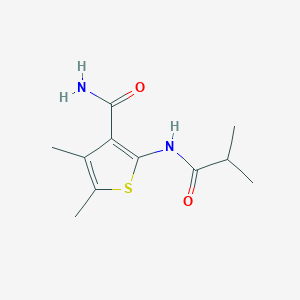
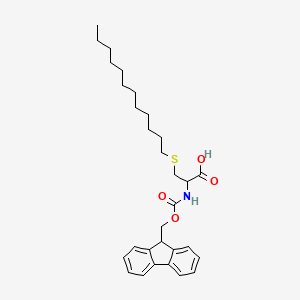
![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)
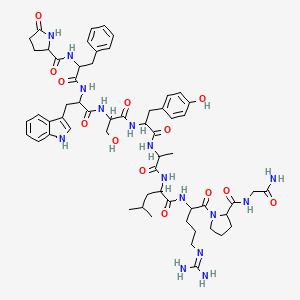
![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
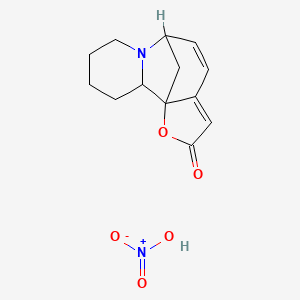
![8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)
